molecular formula C22H17BrN2O3 B4165498 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4165498
M. Wt: 437.3 g/mol
InChI Key: HNGGODBZEGPILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c23-17-6-7-19-18(12-17)22(28,13-20(26)16-8-10-24-11-9-16)21(27)25(19)14-15-4-2-1-3-5-15/h1-12,28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGODBZEGPILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.